

5-Fluoroisophthalonitrile: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Fluoroisophthalonitrile*

Cat. No.: *B1304865*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisophthalonitrile, also known as 5-fluorobenzene-1,3-dicarbonitrile, is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and two nitrile groups at the 1 and 3 positions. Its chemical structure and the presence of reactive functional groups make it a molecule of interest in various chemical syntheses, including as a potential building block in the development of novel pharmaceutical agents and functional materials. This technical guide provides a detailed overview of the chemical properties, structure, and available experimental data for **5-Fluoroisophthalonitrile**.

Chemical Structure and Properties

The chemical structure of **5-Fluoroisophthalonitrile** is characterized by a central benzene ring with a fluorine atom at position 5 and two nitrile (-C≡N) groups at positions 1 and 3.

```
graph "5-Fluoroisophthalonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];  
}  
Figure 1: Chemical structure of 5-Fluoroisophthalonitrile.
```

The key chemical and physical properties of **5-Fluoroisophthalonitrile** are summarized in the table below. It is important to note that while some data is available for **5-Fluoroisophthalonitrile**, other properties have been estimated based on its positional isomer, 4-fluoroisophthalonitrile, due to a lack of specific experimental data for the 5-fluoro isomer.

Property	Value	Reference>Note
IUPAC Name	5-fluorobenzene-1,3-dicarbonitrile	[1]
Synonyms	5-Fluoroisophthalonitrile, 3,5-Dicyanofluorobenzene	[1]
CAS Number	453565-55-4	[1]
Molecular Formula	C ₈ H ₃ FN ₂	[1]
Molecular Weight	146.12 g/mol	[1]
Appearance	Solid (predicted)	
Melting Point	117-120 °C (for 4-fluoroisophthalonitrile)	Estimated based on positional isomer
Boiling Point	229.3 °C at 760 mmHg	
Density	1.27 g/cm ³ (for 4-fluoroisophthalonitrile)	Estimated based on positional isomer
Solubility	Soluble in organic solvents such as methanol, acetone, and dichloromethane.	General solubility for fluoroisophthalonitriles
InChI	InChI=1S/C8H3FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H	[1]
SMILES	C1=C(C=C(C=C1C#N)F)C#N	[1]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **5-Fluoroisophthalonitrile** is not readily available in the public domain. However, based on general organic chemistry

principles and synthetic strategies for related compounds, several potential synthetic routes can be proposed. These include:

- Sandmeyer Reaction: This classic reaction could be employed starting from 5-fluoro-1,3-diaminobenzene. Diazotization of the diamine followed by reaction with a cyanide salt (e.g., copper(I) cyanide) could yield the desired dinitrile.
- Nucleophilic Aromatic Substitution (SNAr): Starting from a di-substituted benzene ring with good leaving groups (e.g., halogens) and activated by the fluorine atom, a nucleophilic substitution with cyanide ions could be a viable route.
- From 5-Fluoro-m-xylene: Oxidation of the methyl groups of 5-fluoro-m-xylene to carboxylic acids, followed by conversion to amides and subsequent dehydration, would lead to the formation of the nitrile groups.

A logical workflow for a potential synthesis via the Sandmeyer reaction is depicted below.

```
graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
```

}

Figure 2: Potential synthetic workflow for **5-Fluoroisophthalonitrile**.

Note: This represents a generalized protocol. The specific reaction conditions, including temperature, solvent, and reaction time, would require experimental optimization.

Applications in Drug Development and Signaling Pathways

Currently, there is a lack of specific information in peer-reviewed literature detailing the applications of **5-Fluoroisophthalonitrile** in drug development or its interaction with specific biological signaling pathways. However, the structural motifs present in the molecule—a fluorinated benzene ring and nitrile groups—are found in various biologically active compounds.

- Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.
- Nitrile Group as a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups. It is present in a number of approved drugs and clinical candidates.

Given these characteristics, **5-Fluoroisophthalonitrile** could serve as a valuable scaffold or intermediate for the synthesis of novel compounds with potential therapeutic activities. Further research is required to explore its biological profile and potential as a lead compound in drug discovery programs.

Safety Information

5-Fluoroisophthalonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Fluoroisophthalonitrile is a chemical compound with potential applications in synthetic chemistry, particularly as a building block for more complex molecules. While some of its fundamental chemical and physical properties are known or can be reasonably estimated, a significant gap exists in the literature regarding detailed experimental protocols for its synthesis and its potential applications in drug development and medicinal chemistry. Further research into these areas is warranted to fully elucidate the potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoroisophthalonitrile | C8H3FN2 | CID 2783094 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Fluoroisophthalonitrile: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304865#5-fluoroisophthalonitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com